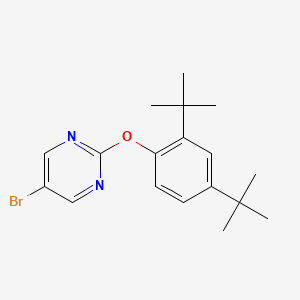

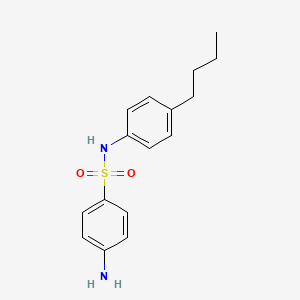

4-amino-N-(4-butylphenyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

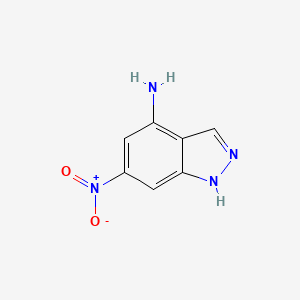

4-amino-N-(4-butylphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C16H20N2O2S and a molecular weight of 304.41 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide is 1S/C16H20N2O2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4,17H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

4-amino-N-(4-butylphenyl)benzene-1-sulfonamide is a solid at room temperature . It has a melting point of 163-164 degrees Celsius .Scientific Research Applications

Molecular Interactions in Crystals and Solutions : A study by Perlovich et al. (2008) investigated crystal structures and thermodynamic parameters of various sulfonamides, including derivatives of 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide. This research is significant in understanding molecular interactions in both crystalline and solution states, which has implications for pharmaceutical and material sciences Perlovich et al. (2008).

Synthesis and Structural Analysis : A 2009 study by Subashini et al. described the synthesis and crystal structure of a Schiff base involving a derivative of 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide. This research contributes to the field of organic chemistry, particularly in the synthesis and characterization of complex organic compounds Subashini et al. (2009).

Inhibitory Activity Against Carbonic Anhydrase Isoforms : Research by Ulus et al. (2013) focused on synthesizing novel acridine sulfonamide compounds from 4-amino-N-(4-sulfamoylphenyl)benzamide, demonstrating effective inhibitory activity against carbonic anhydrase isoforms. Such studies are crucial in developing new therapeutic agents for diseases where these enzymes play a key role Ulus et al. (2013).

Synthesis and Antimicrobial Activities of Metal Complexes : A 2020 paper by Pervaiz et al. explored the synthesis of metal complexes involving 4-amino-N-(5-methyl-3-isoxazolyl)benzene sulfonamide. These complexes were studied for their antimicrobial properties, highlighting their potential in pharmaceutical chemistry Pervaiz et al. (2020).

Antioxidant and Enzyme Inhibition Potential : Danish et al. (2021) synthesized new phenylalanine-based sulfonamides and assessed their antioxidant activity and enzyme inhibition potential. These findings contribute to the understanding of the biological activities of sulfonamide derivatives Danish et al. (2021).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to inhibit the enzyme dihydropteroate synthetase .

Mode of Action

Sulfonamides, including this compound, are known to inhibit and replace paba (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the production of folate, leading to the inhibition of the formation of dihydrofolate and tetrahydrofolate . This subsequently inhibits bacterial DNA growth and cell division or replication .

Result of Action

The inhibition of bacterial dna growth and cell division or replication is a common result of the action of sulfonamides .

Safety and Hazards

properties

IUPAC Name |

4-amino-N-(4-butylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLPOHYIDNZJOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(4-butylphenyl)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1370956.png)

![3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole](/img/structure/B1370959.png)